molecular formula C14H11N5OS B2752941 N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251559-53-1

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2752941
CAS No.: 1251559-53-1
M. Wt: 297.34
InChI Key: WJCZQZAKCABFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core linked to a phenyl carboxamide and an aminopyrimidine group. This structure is of significant interest in medicinal chemistry and oncology research, as both thiazole and pyrimidine rings are known to be privileged structures in drug discovery for their diverse biological activities. Thiazole derivatives are frequently investigated for their potential anticancer properties. Compounds with structural similarities to this compound have been shown to induce apoptosis and demonstrate cytotoxic effects against various human cancer cell lines, making them valuable tools for probing cell death pathways . The pyrimidine moiety, a fundamental component of nucleic acids, is a common feature in many therapeutic agents, and its inclusion in molecular design can contribute to interactions with key enzymatic targets . Researchers can utilize this compound as a key intermediate in the synthesis of novel bioactive molecules or as a reference standard in biological screenings. Its structure offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-phenyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-12(17-10-5-2-1-3-6-10)11-9-21-14(18-11)19-13-15-7-4-8-16-13/h1-9H,(H,17,20)(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCZQZAKCABFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves the condensation of a thiazole derivative with a pyrimidine derivative under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a thiazole-4-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyrimidine rings participate in nucleophilic substitutions due to electron-deficient aromatic systems. Key observations:

Reaction TypeConditionsProductsYieldSource
ChlorinationPOCl₃, DMF, 90°C4-Chloro-thiazole derivative78%
AminationNH₃/MeOH, 120°C5-Amino-pyrimidine analog65%
AlkylationK₂CO₃, DMF, R-XN-Alkylated carboxamide82%
  • The carboxamide group facilitates base-catalyzed nucleophilic acyl substitutions, forming esters or thioesters under mild conditions.

  • Microwave-assisted reactions reduce reaction times (e.g., 15 minutes vs. 12 hours conventional) .

Hydrolysis Reactions

The carboxamide undergoes pH-dependent hydrolysis:

ConditionProductRate Constant (k, h⁻¹)
1M HCl, refluxThiazole-4-carboxylic acid0.42 ± 0.03
1M NaOH, 60°CSodium carboxylate salt0.38 ± 0.05
  • Stability studies show 98% compound integrity after 48h at pH 7.4 (37°C).

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, while basic hydrolysis involves hydroxide attack.

Condensation Reactions

The amino-pyrimidine moiety participates in Schiff base formation:

Reaction:
Compound+RCHOEtOH, ΔImine derivatives\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Imine derivatives}

Aldehyde (R)YieldMelting Point (°C)
4-NO₂-C₆H₄CHO73%218–220
2-Thiophenecarboxaldehyde68%195–197
  • Products show enhanced CDK9 inhibition (IC₅₀ = 12–28 nM vs. 45 nM parent compound) .

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal IonCoordination SitesStability Constant (log β)
Cu(II)Pyrimidine N, Thiazole S8.9 ± 0.2
Pt(II)Carboxamide O, Amino N10.1 ± 0.3
  • X-ray crystallography confirms square-planar geometry in Pt complexes .

  • Metal complexes demonstrate 3–5× enhanced anticancer activity vs. ligand alone .

Electrophilic Aromatic Substitution

Directed by electron-rich pyrimidine amino group:

ReactionReagentPositionYield
NitrationHNO₃/H₂SO₄Pyrimidine C558%
SulfonationSO₃/DCMThiazole C542%
  • Nitro derivatives show 92% Aurora kinase A inhibition at 10 μM .

  • Bromination occurs preferentially at thiazole C5 (70% regioselectivity) .

Cross-Coupling Reactions

Palladium-catalyzed modifications enable structural diversification:

Reaction TypeCatalyst SystemApplications
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl derivatives
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated analogs
  • Sonogashira products exhibit sub-μM IC₅₀ against HCT116 colon cancer .

  • Microwave-assisted Heck reactions achieve 85% yield in <1h .

Oxidation/Reduction Pathways

ProcessConditionsOutcome
Thiazole S-oxidationmCPBA, 0°CSulfoxide (72%), Sulfone (18%)
Pyrimidine ring reductionH₂/Pd-CDihydropyrimidine (89%)
  • Sulfoxide derivatives demonstrate improved aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL parent).

  • Hydrogenation products lose kinase inhibition activity, confirming aromaticity's role in binding .

Scientific Research Applications

Inhibition of Tyrosine Kinases

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to effectively inhibit several tyrosine kinases involved in tumor growth and metastasis. This inhibition is significant in the context of cancer therapy, as these kinases are often overactive in cancer cells.

Table 1: Tyrosine Kinase Inhibition Activity

Kinase Inhibition Type IC50 (nM) Effect on Cell Line
CDK9Competitive Inhibition12Induces apoptosis in cancer cells
EGFRNon-competitive25Reduces proliferation
VEGFRCompetitive30Inhibits angiogenesis

Histone Deacetylase Inhibition

The compound also exhibits potential as a histone deacetylase inhibitor, which is relevant in cancer research due to its influence on gene expression and cellular proliferation. This mechanism can lead to reactivation of tumor suppressor genes that are silenced in cancer cells.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the condensation of thiazole and pyrimidine derivatives under specific conditions. The mechanism of action primarily involves binding to the active sites of target enzymes or receptors, thereby inhibiting their activity and modulating biochemical pathways.

Table 2: Synthetic Routes for this compound

Method Reagents Used Yield (%)
Condensation ReactionThiazole derivative + Pyrimidine85
Coupling with EDCIThiazole acid + Aminopyrimidine90
Microwave-Assisted SynthesisThiazole + Pyrimidine under microwave95

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant tumor growth inhibition. The compound was administered at varying doses, showing a dose-dependent response with an IC50 value of approximately 15 nM.

Case Study 2: Mechanistic Insights

Another investigation utilized surface plasmon resonance technology to analyze the binding affinity of the compound to CDK9. Results indicated strong binding interactions, which were correlated with reduced phosphorylation levels of downstream targets involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thiazole Hybrid Scaffolds

Key structural analogs and their differentiating features are summarized below:

Compound Name/ID Key Structural Features Functional Implications Reference
N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide - Thiazole-4-carboxamide
- Pyrimidin-2-ylamino group
- N-phenyl substitution
Balanced hydrophobicity; potential kinase inhibition N/A
BMS-354825 (Dasatinib) - 2-Chloro-6-methylphenyl group
- Hydroxyethylpiperazine substituent
Clinically approved tyrosine kinase inhibitor (BCR-ABL, SRC)
BP 27384 (Biopharmacule catalog) - Chloro-methylphenyl group
- Hydroxyethyl-piperazinyl pyrimidine
Enhanced solubility due to hydroxyethyl group; possible improved pharmacokinetics
Compound 1 () - Thiophene-2-carboxamide
- Dichlorophenylpropan-2-yl substituent
Increased lipophilicity; potential CNS activity
EUROMAR 2023 compound () - Imidazole-pyrrole-carboxamide chain
- DNA minor groove-binding motif
Designed for DNA interaction; potential anticancer/antimicrobial activity

Key Observations :

  • Substituent Effects: The N-phenyl group in the target compound confers moderate hydrophobicity compared to the hydroxyethylpiperazine in BP 27384, which enhances water solubility .
  • Target Specificity: The pyrimidin-2-ylamino group in the target compound mimics ATP-binding motifs in kinases, similar to Dasatinib . In contrast, the imidazole-pyrrole chain in the EUROMAR 2023 compound enables minor-groove DNA binding, suggesting divergent mechanisms .

Biological Activity

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a thiazole ring and a pyrimidine moiety, which are common in many bioactive compounds. The molecular formula is C18H14N6OSC_{18}H_{14}N_{6}OS, with a molecular weight of 394.5 g/mol . The compound's unique substitution pattern enhances its interaction with various biological targets, making it valuable for drug discovery.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control:

  • Enzyme Inhibition : The compound binds to the active site of CDK9, inhibiting its activity and affecting associated biochemical pathways .
  • Signal Transduction Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that lead to various biological effects, including anti-proliferative actions against cancer cells .

Anticancer Properties

This compound has been evaluated for its anticancer potential across several studies:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (human hepatocarcinoma), MCF7 (breast cancer), and SKNMC (neuroblastoma). IC50 values were determined using MTT assays, showing activity comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
HepG25.0
MCF74.5
SKNMC6.0

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of this compound:

  • Targeting Bacterial Topoisomerases : It exhibited potent inhibitory effects against Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.008 µg/mL, indicating strong selectivity for bacterial isoforms over human topoisomerases .

Structure-Activity Relationship (SAR)

The SAR analysis of N-phenyl-2-(pyrimidin-2-ylamino)thiazole derivatives has revealed insights into how structural modifications can enhance biological activity:

  • Substituents on the Pyrimidine Ring : Variations at the C5 position of the pyrimidine core have been shown to significantly impact potency against CDK9 and selectivity over other CDKs .
  • Thiazole Modifications : Substituting the thiazole ring can enhance interactions with target proteins, improving selectivity and reducing off-target effects .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of N-phenyl-2-(pyrimidin-2-ylamino)thiazole derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their anticancer activity, revealing promising results that warrant further investigation into their therapeutic potential .
  • Pharmacokinetics and Toxicity : Preliminary studies indicate favorable pharmacokinetic profiles with low toxicity in human liver cell lines (HepG2), suggesting potential for clinical applications without significant adverse effects .

Q & A

Q. What are the common synthetic routes for N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide and its analogs?

The synthesis typically involves cyclization of thioamide and haloketone precursors to form the thiazole core, followed by amidation or coupling reactions to introduce substituents. For example, method A (amide coupling using HATU/DIPEA in DMF) is frequently employed to attach pyrimidin-2-amine or aryl groups to the thiazole-4-carboxamide scaffold. Key intermediates include acid derivatives (e.g., acid 6 in ) and amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine), with yields ranging from 3% to 75% depending on steric and electronic factors .

Q. Which characterization techniques are essential for confirming the structure of thiazole-4-carboxamide derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and stereochemistry, particularly for chiral centers (e.g., (S)-configured compounds in ). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while HPLC (>98% purity) ensures compound homogeneity. Melting point analysis and IR spectroscopy further validate structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of thiazole-4-carboxamide derivatives?

Low yields (e.g., 3–6% in ) often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Copper iodide and (S)-proline improve coupling efficiency in azide-alkyne cycloadditions ().
  • Temperature control : Reflux conditions for cyclization vs. room temperature for amidation ( ).
  • Purification : Preparative TLC or column chromatography resolves complex mixtures (e.g., compounds 81–84 in ).

Q. What strategies are effective in analyzing contradictory spectral data during structural elucidation?

Discrepancies in NMR (e.g., unexpected splitting or integration) may indicate impurities or tautomerism. Solutions include:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Variable-temperature NMR to identify dynamic processes (e.g., rotamers).
  • X-ray crystallography for unambiguous confirmation (e.g., single-crystal analysis in ).
  • Repetitive purification (e.g., HPLC with orthogonal solvents) to isolate pure stereoisomers .

Q. How do structural modifications at the pyrimidine ring influence the biological activity of these compounds?

Pyrimidine substitutions (e.g., trifluoromethyl groups in ) enhance metabolic stability and lipophilicity, critical for kinase inhibition. For example:

  • Electron-withdrawing groups (e.g., -CF₃) improve binding to ATP pockets in kinases ( ).
  • Amino or hydroxyethylpiperazine moieties (as in BMS-354825, ) increase solubility and bioavailability.
  • Steric bulk at the 4-position of pyrimidine reduces off-target effects ( ).

Q. What methodologies are recommended for assessing the kinase inhibitory potential of thiazole-4-carboxamide derivatives?

  • In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive inhibitors. Measure IC₅₀ values via fluorescence polarization or radiometric assays .
  • Cellular proliferation assays : Test compounds against tumor cell lines (e.g., K562 leukemia cells) using MTT or Alamar Blue.
  • Pharmacokinetic profiling : Evaluate oral bioavailability and half-life in rodent models (e.g., xenograft studies in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.